
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound with a pyrazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor followed by esterification. One common method includes the reaction of 4-bromo-1-methyl-1H-pyrazole with methoxyacetic acid under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
- 4-Bromo-1-methyl-1H-pyrazole
Uniqueness
The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C7H9BrN2O3 |
|---|---|
Peso molecular |
249.06 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-methoxy-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9BrN2O3/c1-10-6(12-2)4(8)5(9-10)7(11)13-3/h1-3H3 |
Clave InChI |
WWPOKYLLLFAGOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(=O)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


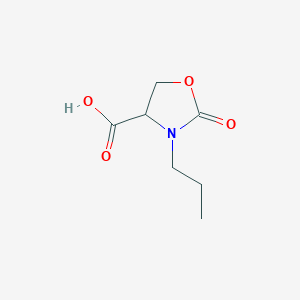
![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
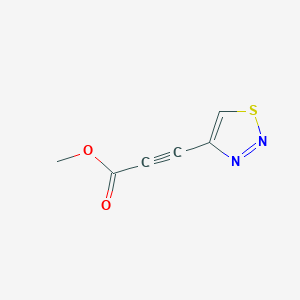

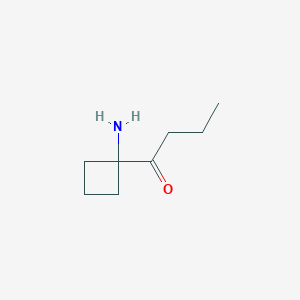
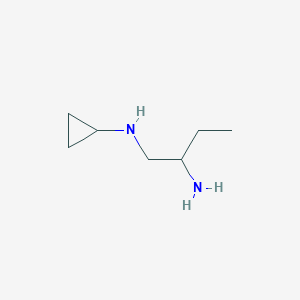
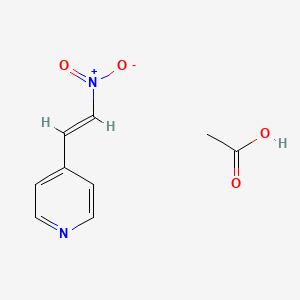
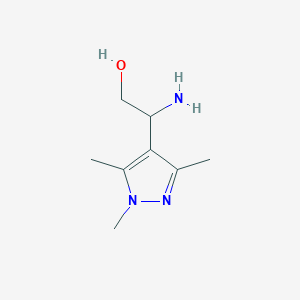
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)
